2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid
Overview
Description
2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid (also known as TBOSA) is an organic compound that is widely used in the field of organic synthesis, specifically in the field of organometallic chemistry. TBOSA is a silyl ester, which is a type of organosilicon compound that has a variety of uses, including the synthesis of pharmaceuticals and other organic compounds. TBOSA is also a key component in the synthesis of organometallic complexes, which are essential for the development of new catalysts and new materials.
Scientific Research Applications
1. Diagnostic and Pharmacokinetic Studies
The tert-butyldimethylsilyl (TBDMS) derivatives, such as 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid, have significant applications in diagnostic and pharmacokinetic studies. Muskiet et al. (1981) developed a capillary gas-chromatographic method for the quantitative determination of the TBDMS derivatives of various acid metabolites, useful in diagnosing tumors and monitoring patients with inborn errors of metabolism, such as tyrosyluria and phenylketonuria (Muskiet et al., 1981).
2. Organic Synthesis
Zhang Guo-fu (2012) discusses the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, where 2-(Hydroxy-phenyl)-acetic acid methyl ester, a compound related to 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid, is used. This research highlights the application of similar compounds in developing new chemical entities with potential applications in various fields (Zhang Guo-fu, 2012).
3. Molecular Studies and Nucleotide Chemistry
Kawahara et al. (1996) conducted a study on the hydrolytic removal of the 2‘-TBDMS group from a 2‘-O-TBDMS protected UpU dimer, showcasing the role of 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid in nucleotide chemistry and molecular studies (Kawahara et al., 1996).
4. Biotransformation Studies
The study by Pottier et al. (1978) on the biotransformation of 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid (RU 16029) illustrates the use of similar compounds in understanding the metabolism and biotransformation of drugs in different species, which is crucial for drug development and safety (Pottier et al., 1978).
5. Advanced Chemical Reactions
Nesvadba et al. (2001) discuss a new cyclodimerization reaction of a compound structurally related to 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid. This research contributes to the understanding of complex chemical reactions and the synthesis of new compounds (Nesvadba et al., 2001).
properties
IUPAC Name |
2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-11-13-8-6-12(7-9-13)10-14(16)17/h6-9H,10-11H2,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWYZOLEWPQRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592908 | |
Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid | |
CAS RN |
886363-54-8 | |
Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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